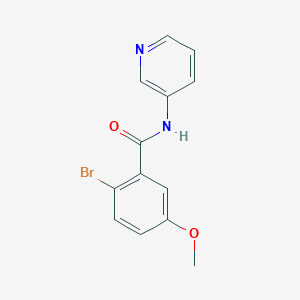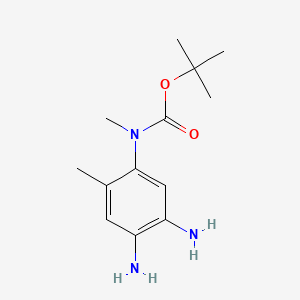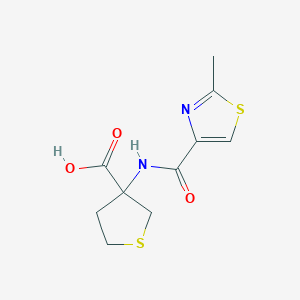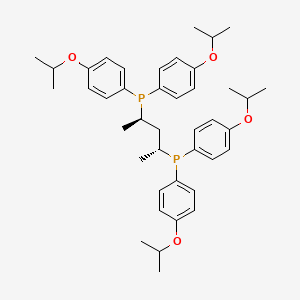
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) is a chiral phosphine ligand that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications in catalysis. This compound is characterized by its two phosphine groups, each bonded to a pentane backbone and substituted with 4-isopropoxyphenyl groups. The stereochemistry of the compound, denoted by the (2R,4R) configuration, plays a crucial role in its reactivity and selectivity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) typically involves the following steps:
Formation of the Pentane Backbone: The initial step involves the preparation of the pentane backbone with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Introduction of Phosphine Groups: The next step involves the introduction of phosphine groups to the pentane backbone. This is usually done through nucleophilic substitution reactions where phosphine precursors react with halogenated pentane derivatives.
Substitution with 4-Isopropoxyphenyl Groups: The final step involves the substitution of the phosphine groups with 4-isopropoxyphenyl groups. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions where the phosphine oxides are reduced back to phosphines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 4-isopropoxyphenyl groups are replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halogenated reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphine derivatives.
科学研究应用
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. Its chiral nature allows for enantioselective catalysis, making it valuable in the synthesis of chiral pharmaceuticals and fine chemicals.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s ability to coordinate with metal ions makes it useful in studying metalloenzymes and other metal-containing biological systems.
作用机制
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) primarily involves its role as a ligand in catalysis. The compound coordinates with transition metal centers, forming complexes that facilitate various chemical transformations. The stereochemistry of the ligand influences the geometry and reactivity of the metal center, leading to enantioselective outcomes in catalytic reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Similar Compounds
(2R,4R)-Bis(diphenylphosphino)pentane: Another chiral phosphine ligand with a similar pentane backbone but different substituents.
(2R,4R)-Bis(diphenylphosphino)butane: A shorter-chain analog with similar catalytic applications.
(2R,4R)-Bis(diphenylphosphino)hexane: A longer-chain analog with different steric and electronic properties.
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) is unique due to its specific combination of stereochemistry and substituents. The 4-isopropoxyphenyl groups provide distinct electronic and steric effects, influencing the compound’s reactivity and selectivity in catalytic processes. This makes it a valuable ligand for specific applications where other similar compounds may not perform as effectively.
属性
分子式 |
C41H54O4P2 |
|---|---|
分子量 |
672.8 g/mol |
IUPAC 名称 |
[(2R,4R)-4-bis(4-propan-2-yloxyphenyl)phosphanylpentan-2-yl]-bis(4-propan-2-yloxyphenyl)phosphane |
InChI |
InChI=1S/C41H54O4P2/c1-28(2)42-34-11-19-38(20-12-34)46(39-21-13-35(14-22-39)43-29(3)4)32(9)27-33(10)47(40-23-15-36(16-24-40)44-30(5)6)41-25-17-37(18-26-41)45-31(7)8/h11-26,28-33H,27H2,1-10H3/t32-,33-/m1/s1 |
InChI 键 |
ZUXOMDNTUJUOIE-CZNDPXEESA-N |
手性 SMILES |
C[C@H](C[C@@H](C)P(C1=CC=C(C=C1)OC(C)C)C2=CC=C(C=C2)OC(C)C)P(C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC(C)C |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)C)C(C)CC(C)P(C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


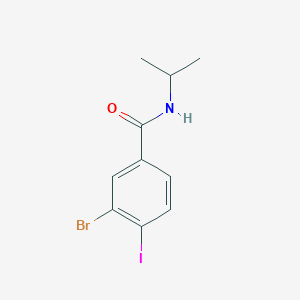
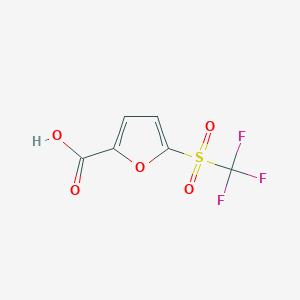
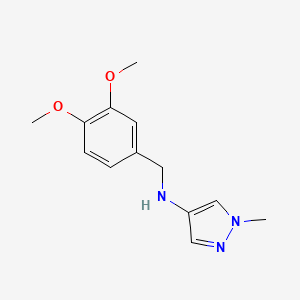
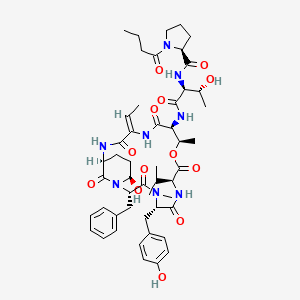
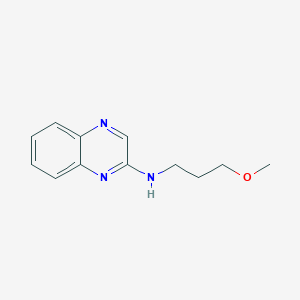
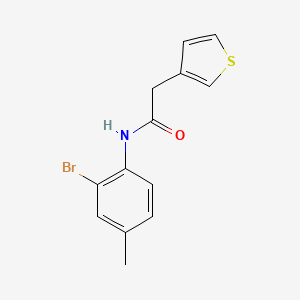
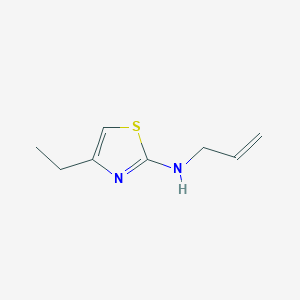
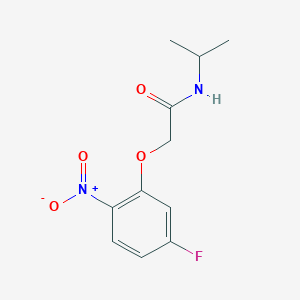
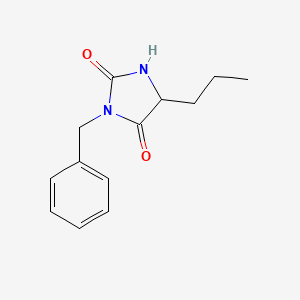
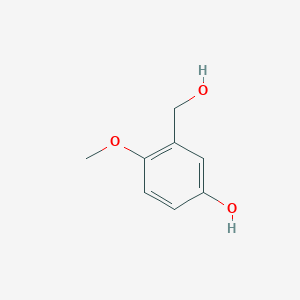
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
